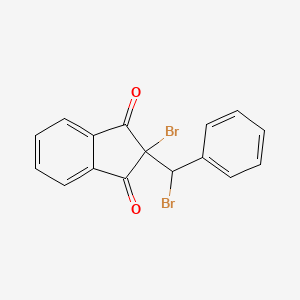
2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of brominated indene derivatives. This compound is characterized by the presence of two bromine atoms and a phenyl group attached to the indene core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione typically involves the bromination of indene derivatives. One common method is the bromination of 2-(phenylmethyl)-1H-indene-1,3(2H)-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The phenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted indene derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
Scientific Research Applications
2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, while the indene core can engage in π-π interactions with biological molecules. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: A simpler brominated compound used in organic synthesis.
2-Bromo-2-nitropropane-1,3-diol: An antimicrobial agent with a different functional group arrangement.
2-Bromo-2-methylpropionic acid: Used in polymer chemistry and as a reagent in organic synthesis.
Uniqueness
2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione is unique due to its indene core and the presence of both bromine and phenyl groups. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
122631-62-3 |
|---|---|
Molecular Formula |
C16H10Br2O2 |
Molecular Weight |
394.06 g/mol |
IUPAC Name |
2-bromo-2-[bromo(phenyl)methyl]indene-1,3-dione |
InChI |
InChI=1S/C16H10Br2O2/c17-13(10-6-2-1-3-7-10)16(18)14(19)11-8-4-5-9-12(11)15(16)20/h1-9,13H |
InChI Key |
FHJMGLKGPTXNQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2(C(=O)C3=CC=CC=C3C2=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


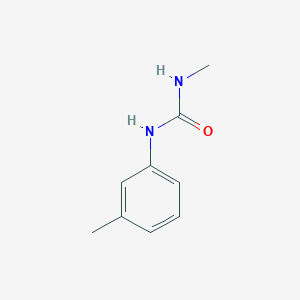
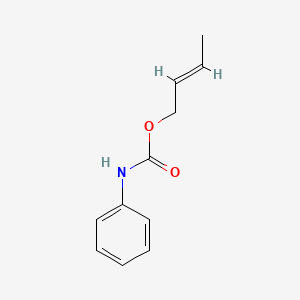

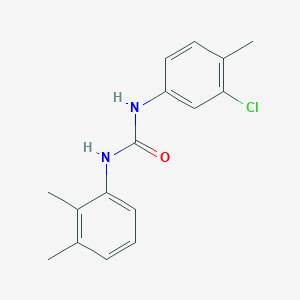
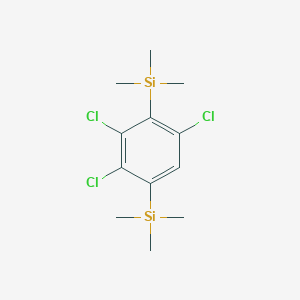
![1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene](/img/structure/B15074874.png)
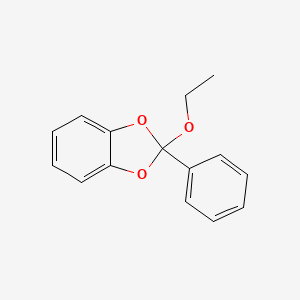
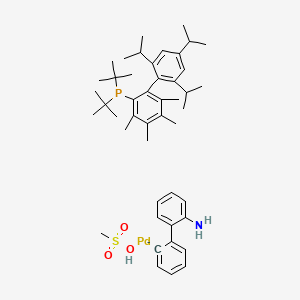
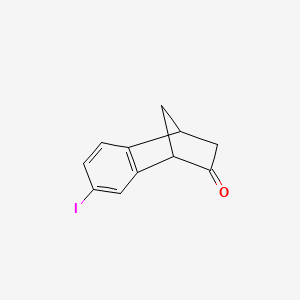
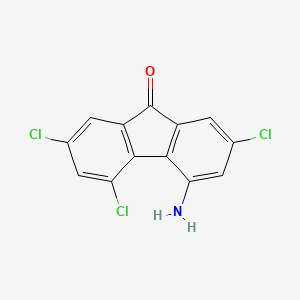
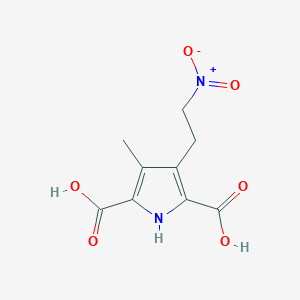
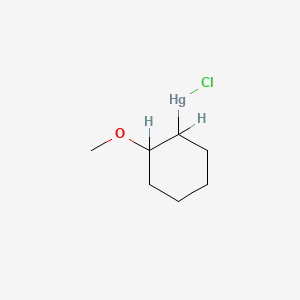
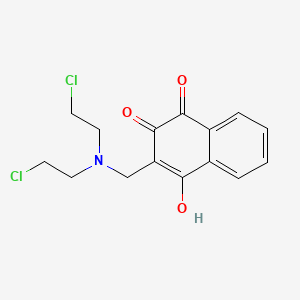
![N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B15074924.png)
